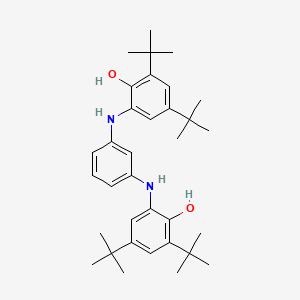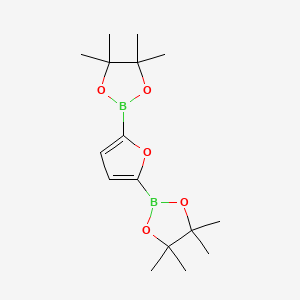![molecular formula C22H30O B1314929 (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene CAS No. 862499-50-1](/img/structure/B1314929.png)
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Descripción general
Descripción
“(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene” is an enantiopure diene ligand developed by Carreira, most commonly used in asymmetric catalysis . It has an empirical formula of C22H30O and a molecular weight of 310.47 .
Synthesis Analysis
This compound is generally prepared from commercially available ®-carvone . The synthesis involves treatment with lithium diisopropylamide followed by N-(2-pyridyl)trifluoromethanesulfonimide to give (±)-2,5-bis(trifluoromethanesulfonyloxy)bicyclo[2.2.2]octa-2,5-diene . This material is then reacted with benzylmagnesium bromide in the presence of PdCl2 (dppf) in diethyl ether at reflux for 24 hours to provide the racemic ligand .Molecular Structure Analysis
The molecular structure of this compound is complex due to its bicyclic nature. It contains a bicyclo[2.2.2]octa-2,5-diene core, which is a type of bicyclic compound with two carbon atoms shared between two cyclopropane rings .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has an optical activity of [α]/D -84±5°, c = 0.5 in chloroform . The refractive index is n20/D 1.522 .Aplicaciones Científicas De Investigación
Asymmetric Catalysis
- Catalytic Activity in Asymmetric Synthesis : The compound is used in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, which are employed for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. This process demonstrates high enantioselectivity and catalytic activity for both cyclic and linear substrates (Otomaru, Okamoto, Shintani, & Hayashi, 2005).
Structural Studies
- Investigation of Bicyclic Core Structures : Research on variants of this compound, like bicyclo[3.3.0]octa-2,6-dienes, reveals insights into the geometry changes and molecular packing modifications due to different substituents, highlighting the molecule’s flexibility and adaptability in structural chemistry (Vega, Donoso-Tauda, Ibáñez, & Escobar, 2008).
Photochemical Studies
- Photochemical Additions and Transformations : This compound and its related structures have been studied in photochemical additions with various substances, such as naphthalene derivatives, which aids in understanding the behavior of complex molecular systems under light irradiation (Chamberlain & Mccullough, 1973).
Chemical Synthesis
- Synthesis of Novel Organic Compounds : The compound is instrumental in the synthesis of various organic molecules and intermediates. Its structural features and reactivity enable the creation of diverse chemical entities, essential for advancing organic chemistry and materials science (Banwell & Halton, 1980).
Application in Cycloaddition Reactions
- Use in Diels-Alder Reactions : The compound is utilized in Diels-Alder cycloadditions, a key reaction in organic synthesis, to produce bicyclo[2.2.2]octenones and cis-decalin derivatives. This demonstrates its versatility as both a diene and dienophile in organic synthesis (Chien‐Hsing Chen, Peddinti, Rao, & Liao, 2004).
Photorearrangements Studies
- Photorearrangements in Organic Chemistry : Investigations into the photorearrangements of compounds like 2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene, closely related to the compound , provide insights into the behavior of organic molecules under light, which is crucial for photochemistry applications (Lahiri, Dabral, Chauhan, Chakachery, Kumar, Scaiano, & George, 1980).
Propiedades
IUPAC Name |
(1S,4S,8S)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDJOHMGJACE-BDTNDASRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=C[C@H]2C(=C[C@@]1(C[C@]2(C)OC)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479171 | |
| Record name | (1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene | |
CAS RN |
862499-50-1 | |
| Record name | (1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



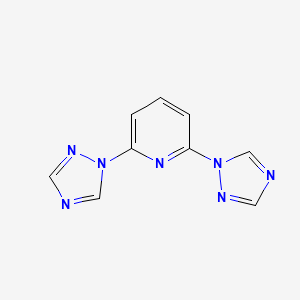
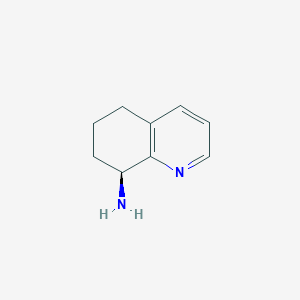
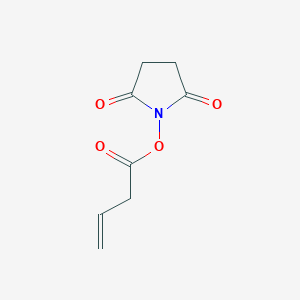
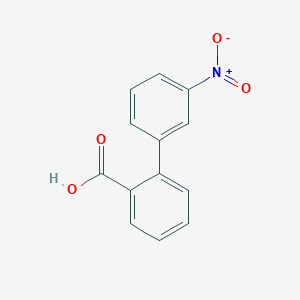
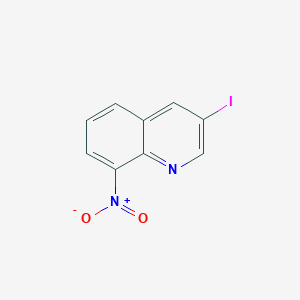
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
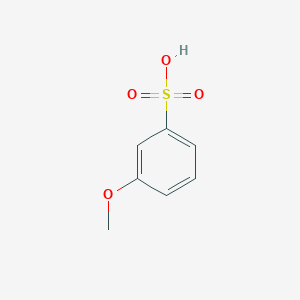
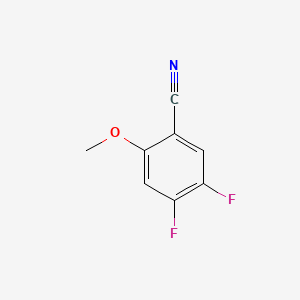

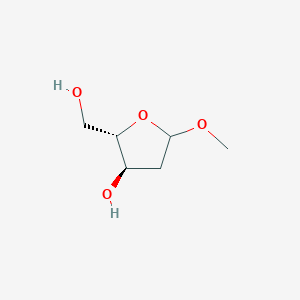
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

